N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound contains a furan ring, an oxadiazole ring, and a phenyl group, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Furan-2-ylcarbonyl Intermediate: This step involves the reaction of furan-2-carboxylic acid with a suitable amine to form the furan-2-ylcarbonyl intermediate.
Amidation Reaction: The intermediate is then reacted with ethylenediamine to form the N-{2-[(furan-2-ylcarbonyl)amino]ethyl} moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various phenyl-substituted derivatives.
Scientific Research Applications
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains both oxadiazole and furan rings.
1,2,4-oxadiazole derivatives: Various derivatives with different substituents on the oxadiazole ring
Uniqueness
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of furan, oxadiazole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C16H14N4O4 |
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Molecular Weight |
326.31 g/mol |
IUPAC Name |
N-[2-(furan-2-carbonylamino)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O4/c21-14(12-7-4-10-23-12)17-8-9-18-15(22)16-19-13(20-24-16)11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,17,21)(H,18,22) |
InChI Key |
KDKYUKFHXFQGOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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